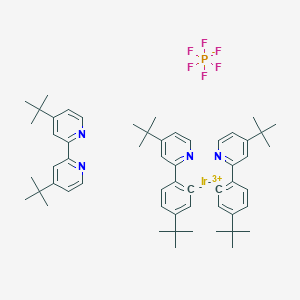
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It consists of iridium(3+) coordinated with two distinct ligands: 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine, along with hexafluorophosphate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the coordination of iridium(3+) with the specified ligands. The preparation typically starts with the synthesis of the ligands, which can be achieved through the alkylation of pyridine derivatives with tert-butyl groups. The ligands are then reacted with an iridium(3+) precursor, such as iridium trichloride, in the presence of a suitable solvent and under controlled temperature and pressure conditions. The reaction is often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination with iridium(3+). The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and purification systems would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) species, while reduction reactions may produce iridium(I) species. Ligand substitution reactions can result in a variety of iridium complexes with different ligands.
Scientific Research Applications
This compound has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as hydrogenation, oxidation, and C-H activation reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: Its potential as a therapeutic agent is being explored, particularly in the context of anticancer and antimicrobial activities.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry and the behavior of organometallic complexes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In catalysis, the iridium center typically acts as the active site, facilitating the activation and transformation of substrates through various pathways. The ligands play a crucial role in stabilizing the iridium center and modulating its reactivity. In medicinal applications, the compound may interact with biological targets, such as enzymes or DNA, through coordination or redox mechanisms, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group attached to the benzene ring.
4-tert-Butyltoluene: A toluene derivative with a tert-butyl group attached to the benzene ring.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple tert-butyl-substituted ligands with an iridium center. This combination imparts unique electronic and steric properties, making it highly versatile for various applications. Compared to simpler compounds like 4-tert-butylbenzene or 4-tert-butylphenol, the presence of the iridium center and the specific ligand arrangement significantly enhances its reactivity and functionality.
Properties
Molecular Formula |
C56H72F6IrN4P |
|---|---|
Molecular Weight |
1138.4 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C18H24N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;7-12H,1-6H3;;/q2*-1;;-1;+3 |
InChI Key |
GGYZHJGJZOVCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


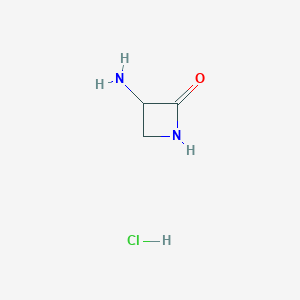

![2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde](/img/structure/B13395430.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395433.png)


![Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13395456.png)
![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)
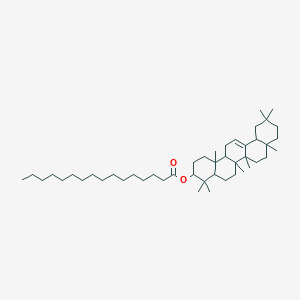
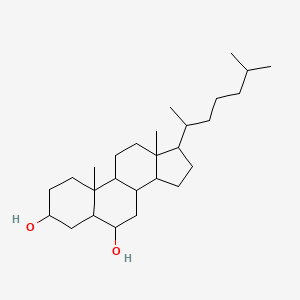
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)

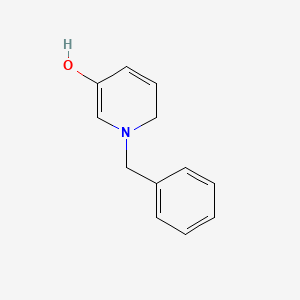
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)
